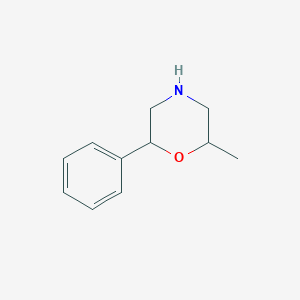

2-Methyl-6-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIVXYYFUJADLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283203 | |

| Record name | 2-methyl-6-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59630-16-9 | |

| Record name | 2-Methyl-6-phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59630-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059630169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59630-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Retrosynthetic Analysis and Strategic Approach

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-phenylmorpholine

This guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a heterocyclic compound belonging to the substituted phenylmorpholine class. This class of molecules is of significant interest to researchers and drug development professionals due to their activity as monoamine releasing agents and reuptake inhibitors, with potential applications in treating conditions like obesity, depression, and addiction.[1][2] The synthesis described herein is designed to be adaptable for producing specific stereoisomers, a critical consideration as the pharmacological effects of phenylmorpholines are often highly stereospecific.

A logical retrosynthetic analysis of this compound identifies the morpholine ring as the primary strategic disconnection point. The most direct approach involves the formation of two key bonds: the C6-O bond and the C2-N bond, which can be conceptually achieved through an intramolecular cyclization. This leads to a key intermediate, a substituted N-(2-hydroxypropyl)-phenylethanolamine derivative.

This intermediate can be further disconnected at the C-N bond formed between the amine and the phenyl-substituted carbon. This bond is readily formed via the nucleophilic ring-opening of an epoxide. This strategy simplifies the target molecule into two readily accessible or commercially available starting materials: Styrene Oxide (to provide the phenyl group at C6) and 2-Aminopropan-1-ol (alaninol, to provide the methyl group at C2).

The choice of specific stereoisomers for these starting materials directly dictates the stereochemistry of the final product, allowing for a stereocontrolled synthesis.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway: A Two-Step Approach

The forward synthesis follows the logic of the retrosynthetic analysis, constituting a two-step process: (1) Nucleophilic addition of 2-aminopropan-1-ol to styrene oxide to form the intermediate diol, and (2) Acid-catalyzed intramolecular cyclization to yield the final morpholine ring.

Step 1: Nucleophilic Ring-Opening of Styrene Oxide

The reaction between an amine and an epoxide is a well-established method for synthesizing β-amino alcohols.[3] In this first step, 2-aminopropan-1-ol acts as the nucleophile, attacking one of the electrophilic carbons of the styrene oxide ring.

The regioselectivity of this attack is a key consideration. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide (the terminal carbon). However, with aromatic epoxides like styrene oxide, nucleophilic attack often occurs at the benzylic carbon due to its electronic activation.[4][5] For the synthesis of this compound, attack at the benzylic carbon is required.

General Workflow:

Caption: General workflow for the synthesis of the β-amino alcohol intermediate.

Detailed Experimental Protocol (Hypothetical):

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopropan-1-ol (1.2 equivalents). Dilute with a suitable solvent such as methanol (approx. 5-10 mL per mmol of the limiting reagent).

-

Addition of Epoxide: Add styrene oxide (1.0 equivalent) to the solution.[6][7]

-

Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude N-(2-hydroxy-1-phenylethyl)propan-2-amine-1-ol can be purified by silica gel column chromatography to yield the pure intermediate diol.

| Reagent | Molar Eq. | Purpose |

| Styrene Oxide | 1.0 | Phenyl group & epoxide electrophile |

| 2-Aminopropan-1-ol | 1.2 | Methyl group & amine nucleophile |

| Methanol | - | Solvent |

Step 2: Acid-Catalyzed Intramolecular Cyclization

The second step involves the formation of the morpholine ring via an acid-catalyzed dehydration of the N-(2-hydroxypropyl)-phenylethanolamine intermediate. Strong acids, such as concentrated sulfuric acid, are typically employed for this type of cyclization.[8] The mechanism involves protonation of one of the hydroxyl groups, which then leaves as a water molecule, allowing the remaining hydroxyl group to attack the resulting carbocation (or participate in a concerted SN2-type displacement) to close the ring. The reaction is driven by the formation of a stable six-membered heterocyclic ring.

Detailed Experimental Protocol (Adapted from analogous cyclizations): [9]

-

Reaction Setup: In a flask, dissolve the purified intermediate diol from Step 1 in a suitable solvent like dichloromethane. Cool the solution in an ice bath.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the cooled solution while stirring. The addition is highly exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Basification & Extraction: Basify the aqueous solution to a pH > 12 using a strong base (e.g., 2N NaOH solution). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The final product can be further purified by column chromatography or distillation under reduced pressure.

| Reagent | Molar Eq. | Purpose |

| Intermediate Diol | 1.0 | Morpholine ring precursor |

| Conc. Sulfuric Acid | 3.0 - 5.0 | Catalyst for dehydration/cyclization |

| Dichloromethane | - | Solvent |

| Sodium Hydroxide (aq.) | - | Neutralization and product isolation |

Stereochemical Considerations

The biological activity of substituted phenylmorpholines is critically dependent on their stereochemistry. The described synthesis pathway allows for the control of up to two stereocenters (C2 and C6 of the morpholine ring).

-

Starting Material Control: The stereochemistry of the final product is directly determined by the enantiomers of the starting materials used. For example, reacting (R)-styrene oxide with (S)-2-aminopropan-1-ol will lead to a specific diastereomer of the final product. A patent for related compounds describes the synthesis of (2S,6S) and (2R,6S) isomers, highlighting the importance of this control.[1]

-

Diastereomer Separation: If racemic starting materials are used, the reaction will produce a mixture of diastereomers. These can often be separated using chromatographic techniques.

The table below outlines the expected major stereoisomer based on the starting materials, assuming an SN2-type attack at the benzylic carbon of the epoxide.

| (R/S)-Styrene Oxide | (R/S)-2-Aminopropan-1-ol | Expected Product Stereochemistry |

| (R) | (S) | (2S, 6R)-2-Methyl-6-phenylmorpholine |

| (S) | (S) | (2S, 6S)-2-Methyl-6-phenylmorpholine |

| (R) | (R) | (2R, 6R)-2-Methyl-6-phenylmorpholine |

| (S) | (R) | (2R, 6S)-2-Methyl-6-phenylmorpholine |

Conclusion

The synthetic pathway detailed in this guide, proceeding through the nucleophilic opening of styrene oxide with 2-aminopropan-1-ol followed by acid-catalyzed cyclization, represents a robust and versatile method for producing this compound. Its primary advantages lie in the use of readily available precursors and the inherent ability to control the stereochemical outcome by selecting appropriate chiral starting materials. This strategic approach provides researchers and drug development professionals with a clear and adaptable framework for accessing this important class of pharmacologically active molecules.

References

- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-Styrene oxide | C8H8O | CID 114705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]

2-Methyl-6-phenylmorpholine CAS number 59630-16-9

An In-depth Technical Guide to 2-Methyl-6-phenylmorpholine (CAS: 59630-16-9)

Introduction

This compound is a substituted phenylmorpholine derivative, a class of compounds recognized for their significant effects on the central nervous system.[1][2] Belonging to the same chemical family as the well-known anorectic and stimulant phenmetrazine, this compound and its analogues are subjects of interest in medicinal chemistry and pharmacology.[2][3][4] The core structure, a morpholine ring featuring a phenyl group at the 6-position and a methyl group at the 2-position, provides a scaffold for potent interaction with monoamine neurotransmitter systems.[5][6]

This guide provides a comprehensive technical overview of this compound (CAS No. 59630-16-9), consolidating information on its chemical properties, synthesis, pharmacological profile, and potential applications. The primary focus is on its role as a modulator of dopamine, norepinephrine, and serotonin, which underpins its potential for therapeutic development in areas such as obesity, addiction, and depression.[5][6]

Physicochemical and Structural Characteristics

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 59630-16-9 | [7][8][9][10][11] |

| Molecular Formula | C11H15NO | [7] |

| Molecular Weight | 177.24 g/mol | [7] |

| IUPAC Name | This compound | N/A |

| Synonyms | Morpholine, 2-methyl-6-phenyl- | [7] |

| Purity (Typical) | ≥95% | [11] |

Synthesis and Stereochemistry

The synthesis of this compound and its analogues is a critical aspect of its study, as the stereochemistry of the final compound profoundly influences its pharmacological activity.

General Synthetic Approach

A common and effective method for synthesizing the 2,6-disubstituted morpholine core involves the reaction of a primary amine with an epoxide, followed by cyclization.[5][6] This multi-step process allows for the controlled introduction of substituents and the establishment of the desired stereocenters.

Step-by-Step Protocol (General Procedure):

-

Amino Alcohol Formation: A primary amine (e.g., 1-amino-propan-2-ol) is reacted with a suitable styrene oxide derivative (e.g., 2-phenyloxirane) in a polar solvent such as methanol. This reaction is typically conducted under an inert atmosphere (e.g., N2) to prevent side reactions. The nucleophilic amine attacks the epoxide ring, leading to the formation of an intermediate amino alcohol.[5][6]

-

Cyclization: The resulting amino alcohol is then subjected to a cyclization step. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration to form the morpholine ring.[12][13]

-

Purification: The crude product is basified and extracted into an organic solvent (e.g., ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product.[13][14] Further purification can be achieved through chromatographic techniques if necessary.

Caption: General synthetic workflow for this compound.

Stereochemical Considerations

This compound possesses two stereocenters at the C2 and C6 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The spatial arrangement of the methyl and phenyl groups is crucial. For instance, patents specifically describe the synthesis and isolation of the (2S,6S) and (2R,6S) isomers, indicating that stereoselective synthesis is employed to target specific pharmacological profiles.[5][6] The biological activity of substituted phenylmorpholines is often highly dependent on the stereochemistry, with one enantiomer typically exhibiting significantly greater potency than the others.[12]

Pharmacology and Mechanism of Action

The primary pharmacological interest in this compound stems from its potential to modulate monoamine neurotransmitter systems, which are integral to mood, motivation, and appetite regulation.

Monoamine Transporter Interaction

Like its parent compound phenmetrazine, this compound is investigated for its function as a monoamine releaser and/or reuptake inhibitor.[2][5][6] These actions increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) in the synaptic cleft.

-

Releasing Agents: These compounds are substrates for monoamine transporters (DAT, NET, SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of neurotransmitters into the synapse.[4][15]

-

Reuptake Inhibitors: These compounds bind to the monoamine transporters but are not transported. This binding blocks the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their action.

While specific data for this compound is not widely published, studies on closely related analogues show potent activity as dopamine and norepinephrine uptake inhibitors.[12] This dual action is characteristic of many stimulant compounds and is believed to be central to their therapeutic effects and abuse potential.[15]

Caption: Proposed mechanism of action at the monoamine synapse.

Therapeutic Potential

The ability to modulate dopamine and norepinephrine levels suggests potential therapeutic applications in several CNS disorders.[5][6]

-

Obesity: By increasing synaptic dopamine and norepinephrine, compounds of this class can suppress appetite, a mechanism shared by phenmetrazine.[5][6] The goal of modern research is to develop analogues with a more favorable safety profile and lower abuse potential.

-

Addiction: Modulation of the brain's reward pathways via dopamine is a key strategy in treating substance use disorders. Certain phenylmorpholine analogues have been investigated as potential smoking cessation aids, acting as antagonists at nicotinic acetylcholine receptors in addition to their effects on monoamine transporters.[12]

-

Depression and ADHD: The stimulant properties and enhancement of catecholamine neurotransmission are established mechanisms for treating depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][16]

Analytical Methodologies

Robust analytical methods are essential for the identification, quantification, and quality control of this compound in research and pharmaceutical contexts.

Chromatographic and Spectrometric Techniques

A combination of chromatography and mass spectrometry is the gold standard for analyzing novel psychoactive substances and related pharmaceutical compounds.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column, followed by fragmentation and detection by the mass spectrometer, providing a unique chemical fingerprint.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of compounds, including those that are not thermally stable. Separation occurs in the liquid phase before introduction to the mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. Chemical shifts and coupling patterns confirm the connectivity of atoms within the molecule and can help determine its stereochemistry.[4][19]

Example Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the substance in a suitable organic solvent (e.g., ethyl acetate or methanol) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis: Compare the resulting mass spectrum and retention time to a certified reference standard for positive identification. Quantify using a calibration curve constructed from standards of known concentrations.

Safety and Toxicology

Specific toxicological data for this compound is not extensively documented in public literature. However, based on its chemical class and mechanism of action, a risk profile can be inferred.

-

Stimulant Effects: As a norepinephrine-dopamine releasing agent/reuptake inhibitor, it is expected to produce stimulant effects.[15] Potential adverse effects could include increased heart rate, hypertension, insomnia, anxiety, and psychosis at high doses.

-

Abuse Potential: The parent compound, phenmetrazine, was withdrawn from many markets due to its high potential for abuse.[5][6] Any new analogue, including this compound, must be carefully evaluated for its reinforcing properties and potential for dependence. The development of prodrugs or compounds with modified pharmacokinetics is one strategy explored to mitigate this risk.[6]

Conclusion

This compound (CAS 59630-16-9) is a compelling molecule within the broader class of substituted phenylmorpholines. Its structural similarity to compounds with known therapeutic efficacy and abuse potential places it at a critical juncture in drug discovery. The core value of this compound lies in its potential to act as a potent modulator of monoamine neurotransmitters, offering a template for the development of novel treatments for obesity, addiction, and other CNS disorders. Future research must focus on stereoselective synthesis to isolate the most active and safest isomers, comprehensive pharmacological profiling to elucidate its precise mechanism of action, and thorough toxicological studies to determine its therapeutic window and abuse liability.

References

- 1. Substituted phenylmorpholine [medbox.iiab.me]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9617229B2 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 7. 59630-16-9 CAS Manufactory [m.chemicalbook.com]

- 8. Morpholine, 2-methyl-6-phenyl- - CAS:59630-16-9 - 上海馨远医药科技有限公司 [balmxy.com]

- 9. 6-methyl-2-heptanone | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 59630-16-9 | JCA63016 [biosynth.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. prepchem.com [prepchem.com]

- 15. Stimulant - Wikipedia [en.wikipedia.org]

- 16. EP0139590A3 - 4-alkyl-2-hydroxy-3-methyl-2-phenyl-morpholine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]

- 17. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]

The Stereochemical Landscape of 2-Methyl-6-phenylmorpholine: A Technical Guide for Drug Development

This guide provides an in-depth exploration of the stereochemistry of 2-methyl-6-phenylmorpholine, a substituted morpholine with significant structural similarities to pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental stereochemical principles governing this molecule, outlines potential synthetic and analytical strategies, and discusses the critical implications of its stereoisomerism in the context of medicinal chemistry and pharmacology.

Introduction: The Significance of Stereoisomerism in Phenylmorpholine Scaffolds

The phenylmorpholine core is a privileged scaffold in medicinal chemistry, forming the basis of several centrally acting drugs. Compounds such as phenmetrazine and phendimetrazine have been utilized for their stimulant and anorectic properties.[1][2] More complex derivatives like reboxetine, a selective norepinephrine reuptake inhibitor, highlight the therapeutic potential of this structural class.[3][4][5][6] A common thread in the pharmacology of these molecules is the profound influence of their three-dimensional arrangement. The spatial orientation of substituents on the morpholine ring dictates their interaction with biological targets, leading to stereoisomers with vastly different pharmacological and toxicological profiles.[7][8][9]

This compound, while less studied than its aforementioned relatives, presents a compelling case for stereochemical investigation. Its structure contains two stereogenic centers, giving rise to a rich stereoisomeric landscape that warrants careful consideration in any drug discovery program.

The Stereoisomers of this compound

The structure of this compound features two chiral centers at the C2 and C6 positions of the morpholine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as cis and trans based on the relative orientation of the methyl and phenyl substituents.

-

cis-isomers: The methyl and phenyl groups are on the same side of the morpholine ring. This pair consists of the (2R, 6S) and (2S, 6R) enantiomers.

-

trans-isomers: The methyl and phenyl groups are on opposite sides of the morpholine ring. This pair consists of the (2R, 6R) and (2S, 6S) enantiomers.

The interconversion between these isomers is not possible without breaking and reforming covalent bonds, meaning each stereoisomer is a distinct chemical entity with unique physical, chemical, and biological properties.

Synthetic Strategies and Stereocontrol

The synthesis of this compound with a desired stereochemical outcome is a key challenge. Based on established methods for morpholine synthesis, several approaches can be envisioned.

Diastereoselective Synthesis

A common route to substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, this would likely involve a derivative of 2-amino-1-phenylethanol and a propylene oxide equivalent. The stereochemistry of the final product will be influenced by the stereochemistry of the starting materials and the reaction conditions.

For instance, a general synthetic approach is outlined in a patent describing the synthesis of (2S,6S)-2-Methyl-6-phenyl-morpholine and (2R,6S)-2-Methyl-6-phenyl-morpholine, confirming the feasibility of obtaining specific stereoisomers.[10]

Enantioselective Synthesis

Achieving enantiomeric purity often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Drawing parallels from the synthesis of related compounds like reboxetine, an enantioselective synthesis could begin with an optically active amino alcohol.[3][4][11]

The following workflow illustrates a conceptual enantioselective synthesis:

Caption: Conceptual workflow for an enantioselective synthesis of this compound stereoisomers.

Separation and Characterization of Stereoisomers

Given that many synthetic routes will likely produce a mixture of stereoisomers, their separation and characterization are of paramount importance.

Separation Techniques

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which can sometimes be exploited for separation by fractional crystallization or distillation.[12] More commonly, column chromatography on a standard achiral stationary phase is effective for separating diastereomers.

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, necessitating chiral separation techniques.[13][14][15][16]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful method for both analytical and preparative separation of enantiomers.

-

Diastereomeric Salt Formation: Reaction of the racemic morpholine (which is basic) with a chiral acid can form diastereomeric salts, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure morpholine.

The following diagram illustrates the general workflow for the separation and analysis of stereoisomers:

Caption: General workflow for the separation of the four stereoisomers of this compound.

Analytical Characterization

Once isolated, the stereochemistry of each isomer must be unequivocally determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the relative stereochemistry (cis or trans). The coupling constants between the protons at C2, C3, C5, and C6, as well as the chemical shifts of the methyl and phenyl substituents, can provide definitive information about their spatial relationship.[17]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.[18][19]

-

Circular Dichroism (CD) Spectroscopy: This technique can be used to distinguish between enantiomers and assign their absolute configuration based on their differential absorption of circularly polarized light.

Pharmacological Implications of Stereochemistry

The biological activity of chiral drugs can be highly dependent on their stereochemistry.[7][8][20] In the case of this compound, it is highly probable that the four stereoisomers will exhibit different pharmacological profiles.

Monoamine Transporter Interactions

Many phenylmorpholine derivatives act as monoamine releasing agents or reuptake inhibitors.[10][21][22] For example, phenmetrazine is a potent dopamine and norepinephrine releasing agent.[1] It is plausible that one or more of the stereoisomers of this compound will interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). The specific affinity and activity (e.g., inhibitor versus releaser) are likely to be stereochemically dependent.

The pharmacological activity of the closely related phendimetrazine is known to be stereoselective, with the (+)-isomers of both phendimetrazine and its active metabolite phenmetrazine being more potent.[23]

Receptor Binding

Beyond transporters, phenylmorpholine derivatives can interact with various receptors in the central nervous system. The precise fit of a ligand into a chiral receptor binding pocket is a key determinant of its affinity and efficacy. Therefore, it is expected that the stereoisomers of this compound will display different receptor binding profiles.

Conclusion and Future Directions

The stereochemistry of this compound is a critical aspect that must be thoroughly investigated to understand its full pharmacological potential. This guide has outlined the fundamental principles of its stereoisomerism, potential synthetic and analytical strategies, and the likely impact of stereochemistry on its biological activity.

For drug development professionals, the key takeaways are:

-

Synthesis with Stereocontrol: The development of stereoselective synthetic routes is essential to access each of the four stereoisomers in high purity.

-

Rigorous Characterization: Unambiguous determination of the absolute and relative stereochemistry of each isomer is a prerequisite for further pharmacological evaluation.

-

Stereoselective Pharmacology: Each stereoisomer should be treated as a distinct compound and evaluated independently for its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the development of efficient and scalable stereoselective syntheses of all four stereoisomers of this compound. Subsequent detailed pharmacological profiling will be necessary to elucidate their individual contributions to any observed biological effects and to identify the optimal stereoisomer for potential therapeutic development.

References

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijamtes.org [ijamtes.org]

- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reboxetine - Wikipedia [en.wikipedia.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. asianpubs.org [asianpubs.org]

- 16. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 23. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of 2-Methyl-6-phenylmorpholine

An In-depth Technical Guide to the Pharmacological Profile of 2-Methyl-6-phenylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, a substituted phenylmorpholine analog. As direct empirical data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, including the parent compound 2-phenylmorpholine and the prototypical stimulant phenmetrazine, to construct a predictive pharmacological profile. We will delve into the stereochemistry, plausible synthetic pathways, predicted mechanism of action at monoamine transporters, and the anticipated pharmacodynamic effects. This document is intended for researchers, scientists, and drug development professionals investigating novel central nervous system (CNS) stimulants and anorectics.

Introduction: The Phenylmorpholine Class

The substituted phenylmorpholine class of compounds has been a subject of interest for over half a century, originating with the development of phenmetrazine (3-methyl-2-phenylmorpholine) as an effective anorectic agent in the 1950s.[1] Phenmetrazine and its analogues exert their effects primarily through interaction with monoamine transporters, leading to stimulant properties similar to those of amphetamines.[2] This activity profile has made the class a target for therapeutic applications, including appetite suppression and the treatment of attention-deficit/hyperactivity disorder (ADHD), but has also led to concerns regarding abuse potential.[3]

This compound is a structural isomer of phenmetrazine, distinguished by the placement of the methyl group at the 6-position of the morpholine ring instead of the 3-position. This structural nuance is critical, as stereochemistry and substituent placement can profoundly alter pharmacological activity, potency, and selectivity. This guide aims to build a robust, predictive profile for this compound by leveraging established structure-activity relationships (SAR) within this well-documented class of psychoactive compounds.

Chemical Structure and Stereoisomerism

This compound possesses a core morpholine heterocycle with a phenyl group attached at position 2 and a methyl group at position 6. The molecule has two chiral centers at the C2 and C6 positions. This gives rise to four possible stereoisomers:

-

(2S, 6S)-2-Methyl-6-phenylmorpholine

-

(2R, 6R)-2-Methyl-6-phenylmorpholine

-

(2S, 6R)-2-Methyl-6-phenylmorpholine (meso-like, anti)

-

(2R, 6S)-2-Methyl-6-phenylmorpholine (meso-like, anti)

The relative orientation of the phenyl and methyl groups (cis or trans) significantly influences the molecule's conformation and its ability to bind to target proteins. A U.S. patent confirms the synthesis of these distinct stereoisomers, designating the (S,S) and (R,R) as syn isomers and the (R,S) and (S,R) as anti isomers.[4]

Synthesis and Analytical Characterization

General Synthetic Pathway

The synthesis of this compound stereoisomers has been described in patent literature.[4] A common approach involves the reaction of a chiral amine with a styrene epoxide, followed by acid-catalyzed cyclization to form the morpholine ring. The choice of enantiomer for the starting materials dictates the stereochemistry of the final product.

A generalized workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

Analytical Profile

Characterization of phenylmorpholine isomers is typically achieved using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is used for identification based on fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural elucidation, including the relative stereochemistry of the substituents.[5]

Predicted Pharmacological Profile

Mechanism of Action: A Monoamine Modulator

Substituted phenylmorpholines are known to function as monoamine releasing agents and/or reuptake inhibitors.[3] These compounds interact with the solute carrier 6 (SLC6) family of transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] By inhibiting reuptake or inducing reverse transport (efflux), they increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic signaling.

Based on its structural similarity to potent norepinephrine-dopamine releasing agents (NDRAs) like 2-phenylmorpholine and phenmetrazine, this compound is predicted to act primarily as a modulator of DAT and NET.[2][7]

References

- 1. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Presumed Mechanism of Action of 2-Methyl-6-phenylmorpholine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the presumed mechanism of action of 2-Methyl-6-phenylmorpholine, a substituted phenylmorpholine analog. Due to the limited direct research on this specific compound, this analysis is substantially informed by the well-documented pharmacology of its close structural analog, phenmetrazine. This compound is classified as a presumed Norepinephrine-Dopamine Releasing Agent (NDRA). Its mechanism is predicated on its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). The guide will detail the substrate-type release mechanism, including competitive reuptake inhibition, transporter-mediated efflux, and vesicular monoamine transporter 2 (VMAT2) interaction. Furthermore, it outlines key in vitro and in vivo experimental protocols essential for the empirical validation of this presumed mechanism. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their interactions with the central nervous system.

Introduction

Substituted phenylmorpholines are a class of psychoactive compounds that have been of interest for both therapeutic and research purposes for decades.[1] The parent compound of this class, 2-phenylmorpholine, and its derivatives are known to act as monoamine releasing agents and psychostimulants.[2] One of the most well-known members of this family is phenmetrazine (3-methyl-2-phenylmorpholine), which was formerly used as an anorectic drug.[3]

This compound is a structural analog of phenmetrazine. While specific research on this compound is sparse, its structural similarity to phenmetrazine provides a strong basis for predicting its pharmacological profile.[4] Like phenmetrazine, it is presumed to act as a norepinephrine-dopamine releasing agent (NDRA), a class of drugs that increase the extracellular concentrations of these key neurotransmitters.[5][6] Understanding the nuanced mechanism of action is critical for predicting its physiological effects, therapeutic potential, and abuse liability.

Chemical Structure and Relationship to Analogs

The core structure of this compound consists of a morpholine ring substituted with a phenyl group at the 6-position and a methyl group at the 2-position. This structure shares the foundational phenylisopropylamine skeleton with amphetamine, which is incorporated into the morpholine ring.[6] Its close relationship to phenmetrazine, which has a methyl group at the 3-position and a phenyl group at the 2-position, is the primary basis for the mechanistic inferences detailed in this guide.[7] Another related compound, phendimetrazine, is an N-methylated prodrug that is metabolized to phenmetrazine.[6][8]

Core Mechanism of Action: A Presumed Monoamine Releasing Agent

The central hypothesis is that this compound functions as a monoamine releasing agent (MRA), a drug that induces the reverse transport, or efflux, of monoamine neurotransmitters from a presynaptic neuron into the synapse.[9][10] This action leads to a significant increase in the extracellular concentrations of these neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).[11]

The mechanism of MRAs is multifaceted and involves several key steps:[12]

-

Uptake into the Presynaptic Neuron: The compound acts as a substrate for monoamine transporters (MATs), specifically the dopamine transporter (DAT) and norepinephrine transporter (NET), gaining entry into the neuron.[11]

-

Disruption of Vesicular Storage: Once inside the neuron, the agent interacts with the vesicular monoamine transporter 2 (VMAT2).[9] This interaction disrupts the proton gradient necessary for sequestering monoamines into synaptic vesicles, leading to an increase in cytosolic monoamine concentrations.[12]

-

Transporter-Mediated Efflux: The elevated cytosolic monoamine levels, coupled with the MRA's interaction with the plasma membrane transporters (DAT and NET), cause these transporters to reverse their direction of transport.[11] This results in the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[12]

This cascade of events leads to a robust and sustained increase in synaptic dopamine and norepinephrine, which underlies the compound's stimulant effects.

Primary Molecular Targets: DAT and NET

The primary molecular targets for this compound are presumed to be the dopamine transporter (DAT) and the norepinephrine transporter (NET). Phenmetrazine, its close analog, is a potent substrate-type releaser at both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[6] It is anticipated that this compound exhibits a similar selectivity profile.

Table 1: Comparative Monoamine Release Activity of Phenmetrazine and Related Compounds

| Compound | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

|---|---|---|---|

| Phenmetrazine | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 |

| d-Amphetamine | 5.8 - 24.8 | 6.6 - 10.2 | 698 - 1,765 |

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

(Data for phenmetrazine and 2-phenylmorpholine are based on in vitro assays in rat brain synaptosomes and may differ in human studies. Smaller EC₅₀ values indicate greater potency.)[2][5]

Downstream Signaling and Neurochemical Effects

The elevation of synaptic dopamine and norepinephrine by this compound is expected to activate postsynaptic dopamine and adrenergic receptors, respectively. This increased signaling in key brain regions, such as the prefrontal cortex and striatum, is responsible for the anticipated psychostimulant effects, including increased alertness, focus, and locomotor activity, as well as appetite suppression.[7][13]

Visualization of the Presumed Mechanism

The following diagram illustrates the proposed mechanism of action of this compound at a monoaminergic nerve terminal.

Caption: Presumed mechanism of this compound at the presynaptic terminal.

Key Experimental Methodologies for Elucidation

To empirically validate the presumed mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

3.1.1 Monoamine Transporter Release Assays: These assays are crucial for determining if the compound acts as a substrate-type releaser.[14] This is typically done using synaptosomes or cells expressing the specific transporters (DAT, NET, SERT).[6]

Protocol: Neurotransmitter Release Assay

-

Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT.

-

Loading: Incubate the cells with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

-

Washing: Wash the cells to remove excess extracellular radiolabel.

-

Drug Application: Add varying concentrations of this compound to the cells.

-

Sample Collection: At specified time points, collect the supernatant (containing released radiolabel) and lyse the cells (to measure remaining intracellular radiolabel).

-

Quantification: Use liquid scintillation counting to quantify the amount of released and retained radiolabel.

-

Data Analysis: Calculate the percentage of release relative to a known releasing agent (e.g., amphetamine) and determine the EC₅₀ value.

-

-

3.1.2 Vesicular Monoamine Transporter (VMAT2) Assays: To assess the interaction with VMAT2, uptake assays using isolated synaptic vesicles or cells expressing VMAT2 can be performed.[15] Newer methods utilize fluorescent VMAT2 substrates, such as FFN206, which allow for high-throughput screening.[16]

Protocol: Fluorescent VMAT2 Substrate Uptake Assay

-

Cell Culture: Plate HEK293 cells stably expressing VMAT2 in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a known VMAT2 inhibitor (e.g., tetrabenazine).

-

Substrate Addition: Add a fluorescent VMAT2 substrate (e.g., FFN206) to all wells.

-

Incubation: Incubate for a specified period to allow for substrate uptake into vesicles.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of fluorescent substrate uptake by this compound.

-

In Vivo Studies

-

3.2.1 Intracranial Microdialysis: This is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.[17][18]

Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation: Surgically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rat.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[19]

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[20]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of a novel phenylmorpholine analog.

Caption: Experimental workflow for elucidating the mechanism of action.

Potential Therapeutic Applications and Abuse Liability

Based on its presumed action as a norepinephrine-dopamine releasing agent, this compound could have potential therapeutic applications similar to other CNS stimulants, such as in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) or narcolepsy.[12] However, compounds that potently increase synaptic dopamine, particularly in the brain's reward pathways, carry a significant potential for abuse.[8] The abuse liability of phenmetrazine was a contributing factor to its withdrawal from the market.[3] Therefore, a thorough evaluation of the abuse potential of this compound would be a critical component of its development.

Conclusion and Future Directions

While the mechanism of action of this compound has not been directly elucidated, a strong theoretical framework based on its structural analog, phenmetrazine, predicts that it functions as a norepinephrine-dopamine releasing agent. This guide has outlined this presumed mechanism, detailing its interaction with DAT, NET, and VMAT2. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro and in vivo studies to definitively characterize the pharmacological profile of this compound, which will be essential for understanding its potential therapeutic utility and abuse liability.

References

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine [chemeurope.com]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 9. medbox.iiab.me [medbox.iiab.me]

- 10. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 11. mental-health-matters.org [mental-health-matters.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Phendimetrazine: Significance and symbolism [wisdomlib.org]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-6-phenylmorpholine Derivatives

Foreword

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Within the vast chemical space of morpholine derivatives, the subset of 2-phenylmorpholines has garnered significant attention, particularly for their potent effects on the central nervous system (CNS). Historically, compounds like phenmetrazine (3-methyl-2-phenylmorpholine) have been explored as anorectics and psychostimulants.[2] This guide focuses on a specific, yet underexplored, regioisomer: the 2-Methyl-6-phenylmorpholine scaffold. By dissecting the synthesis, biological activities, and structure-activity relationships of these derivatives, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing CNS therapeutics.

Synthetic Pathways to the this compound Core

The synthesis of substituted morpholines can be achieved through various established organic chemistry methodologies.[3] For the specific construction of the this compound scaffold, a convergent synthesis approach is often most effective. A plausible and adaptable synthetic route is outlined below, drawing from general principles of morpholine synthesis.[3][4]

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound target leads back to two key building blocks: a substituted epoxide and an amino alcohol. This approach allows for the introduction of desired stereochemistry and functional group diversity in a controlled manner.

Step-by-Step Synthesis Protocol

Step 1: Epoxidation of Styrene Derivative

The synthesis commences with the epoxidation of a commercially available or synthesized styrene precursor. Asymmetric epoxidation techniques, such as the Sharpless or Jacobsen epoxidation, can be employed to introduce chirality at the benzylic position if stereoisomerically pure final compounds are desired.

Step 2: Ring-Opening of the Epoxide

The resulting epoxide is then subjected to nucleophilic attack by a suitable amino alcohol, such as 2-amino-1-propanol. This reaction is typically carried out in a protic solvent like methanol or ethanol and may be heated to facilitate the reaction. The regioselectivity of the ring-opening is crucial and will determine the substitution pattern on the resulting amino diol intermediate.

Step 3: Cyclization to Form the Morpholine Ring

The final step involves the intramolecular cyclization of the amino diol intermediate to form the morpholine ring. This is commonly achieved under acidic conditions, for instance, by treatment with concentrated sulfuric acid. The acid catalyzes the dehydration of the diol, leading to the formation of the six-membered morpholine ring.

Biological Activities and Therapeutic Potential

Substituted phenylmorpholines are recognized for their potent modulation of monoamine neurotransmitter systems.[2] These compounds can act as either reuptake inhibitors or releasing agents for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The specific biological profile is highly dependent on the substitution pattern on both the phenyl and morpholine rings.

Psychostimulant and Anorectic Effects

The primary pharmacological action of many phenylmorpholine derivatives is psychostimulation, which is closely linked to their ability to increase extracellular levels of dopamine and norepinephrine in the brain.[5] This increase in catecholaminergic neurotransmission is also the basis for their potential as anorectics, or appetite suppressants. The locomotor stimulant effects of these compounds are a key indicator of their psychostimulant properties and potential for abuse liability.[5][6]

Potential as Antidepressants and for ADHD Treatment

By modulating the levels of key neurotransmitters involved in mood regulation and executive function, this compound derivatives present a promising scaffold for the development of novel treatments for depression and Attention-Deficit/Hyperactivity Disorder (ADHD).[2] The balance of activity at the dopamine and norepinephrine transporters is a critical factor in achieving the desired therapeutic effect while minimizing undesirable side effects.

Mechanism of Action: Targeting Monoamine Transporters

The principal molecular targets of this compound derivatives are the plasma membrane transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][7] These transporters are members of the solute carrier 6 (SLC6) family and play a critical role in terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft.[7][8]

Interaction with the Dopamine Transporter (DAT)

Inhibition of DAT is a hallmark of many psychostimulant drugs.[9] By blocking the reuptake of dopamine, this compound derivatives can lead to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic signaling. This enhanced signaling in reward and motor pathways is believed to underlie their stimulant and reinforcing effects.[5]

Interaction with the Norepinephrine Transporter (NET)

The norepinephrine transporter is another key target for this class of compounds.[10] Inhibition of NET leads to increased levels of norepinephrine in the synaptic cleft, which can contribute to enhanced arousal, focus, and cognitive function. The relative affinity for DAT versus NET is a crucial determinant of the overall pharmacological profile of a given derivative.[11]

Interaction with the Serotonin Transporter (SERT)

While many phenylmorpholine derivatives exhibit lower affinity for the serotonin transporter compared to DAT and NET, interaction with SERT can still significantly influence their biological activity.[11][12] Modulation of serotonergic signaling can impact mood, anxiety, and the potential for certain side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine transporter mutants selectively enhance MPP+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Disubstituted Phenylmorpholines as Monoamine Reuptake Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-disubstituted phenylmorpholines, a class of compounds with significant potential as monoamine reuptake inhibitors. While focusing on the core structure of 2-methyl-6-phenylmorpholine, this document synthesizes the current understanding of the synthesis, pharmacology, and structure-activity relationships of this compound class. Due to a notable absence of direct empirical data on this compound in publicly accessible literature, this guide leverages data from structurally similar analogs to infer its pharmacological profile. Detailed, field-proven protocols for the characterization of these compounds, including in vitro monoamine transporter binding and uptake assays, are provided to facilitate further research and development in this area. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 2,6-disubstituted phenylmorpholines for CNS disorders.

Introduction: The Therapeutic Potential of Phenylmorpholines

The phenylmorpholine scaffold, a core component of the well-known stimulant phenmetrazine, has long been a subject of interest in medicinal chemistry due to its interaction with monoamine transporters.[1][2] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous central nervous system (CNS) disorders, including depression, ADHD, and substance abuse disorders.[3][4]

Substituted phenylmorpholines are a class of chemical derivatives of 2-phenylmorpholine or the psychostimulant drug phenmetrazine.[5] Many of these compounds act as releasing agents of monoamine neurotransmitters and exhibit stimulant effects.[5] The focus of this guide, this compound, represents a structurally intriguing analog within this class. The strategic placement of methyl and phenyl groups at the 2 and 6 positions of the morpholine ring is predicted to significantly influence its interaction with monoamine transporters.

Chemical Synthesis of this compound

The synthesis of 2,6-disubstituted phenylmorpholines can be achieved through various established synthetic routes. A general and effective method involves the reaction of an appropriate amino alcohol with a substituted epoxide, followed by cyclization. The stereochemistry of the final product can be controlled by the selection of chiral starting materials.

A plausible synthetic route to obtain specific stereoisomers of this compound, such as (2S,6S)-2-methyl-6-phenylmorpholine and (2R,6S)-2-methyl-6-phenylmorpholine, is described in the patent literature. This procedure involves the reaction of an amine with an epoxide in a suitable solvent.

General Procedure for the Synthesis of this compound Stereoisomers:

-

Step 1: Reaction of Amine and Epoxide. An appropriate amine starting material is reacted with a phenyl-substituted epoxide in a solvent such as dry methanol under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred for a sufficient period to allow for the formation of the intermediate amino alcohol.

-

Step 2: Cyclization. The intermediate amino alcohol is then subjected to cyclization conditions, which can be achieved by heating in the presence of an acid, such as aqueous HCl. This step facilitates the formation of the morpholine ring.

-

Step 3: Purification. The final product is then isolated and purified using standard laboratory techniques, such as extraction and chromatography, to yield the desired this compound stereoisomer.

Inferred Pharmacology and Mechanism of Action

Based on the pharmacology of structurally related phenylmorpholine derivatives, this compound is hypothesized to function as a monoamine reuptake inhibitor, with potential activity at DAT, NET, and SERT. The precise affinity and selectivity profile will be determined by the specific stereochemistry and the interplay of the methyl and phenyl substituents with the binding pockets of the transporters.

Monoamine Reuptake Inhibition Pathway

The primary mechanism of action for this class of compounds is the blockade of monoamine transporters. By binding to the transporter proteins, they prevent the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

Caption: Mechanism of monoamine reuptake inhibition by this compound.

Comparative Pharmacological Profile of Phenylmorpholine Analogs

To provide a predictive framework for the activity of this compound, the following table summarizes the in vitro pharmacological data for related compounds at the human monoamine transporters.

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Reference |

| Phenmetrazine | 131 | 50.4 | >10,000 | [6] |

| 2-Phenylmorpholine | 86 (EC₅₀) | 79 (EC₅₀) | 20,260 (EC₅₀) | [7] |

| Pseudophenmetrazine | 2630 (Kᵢ) | 514 (EC₅₀) | >10,000 (Kᵢ) | [8] |

| 4-Methylphenmetrazine | 1930 | 1200 | 2500 | [6] |

Note: Data presented as IC₅₀ (inhibitory concentration), EC₅₀ (effective concentration for release), or Kᵢ (inhibitory constant). Lower values indicate higher potency. The data for 2-phenylmorpholine and pseudophenmetrazine are for monoamine release, which is a related but distinct mechanism from reuptake inhibition.

Based on these analogs, it is plausible that this compound will exhibit a preference for DAT and NET over SERT. The specific stereoisomers are expected to have different potencies and selectivities.

Experimental Protocols for Pharmacological Characterization

To facilitate the empirical investigation of this compound, the following detailed protocols for in vitro monoamine transporter assays are provided. These protocols are standard in the field and are designed to yield reliable and reproducible data.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the monoamine transporters. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Protocol: [³H]WIN 35,428 Binding for DAT

-

Tissue Preparation: Prepare synaptosomal membranes from rat striatum.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Incubation: Incubate striatal membranes with varying concentrations of this compound and a fixed concentration of [³H]WIN 35,428 (a high-affinity DAT ligand) in the assay buffer.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

A similar protocol can be used for NET and SERT, using [³H]nisoxetine and [³H]citalopram as the respective radioligands and appropriate brain regions (e.g., hippocampus for NET and brainstem for SERT).

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine into synaptosomes.

Protocol: [³H]Dopamine Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum.

-

Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.

-

Uptake Initiation: Initiate uptake by adding a fixed concentration of [³H]dopamine.

-

Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Similar protocols can be adapted for norepinephrine and serotonin uptake using [³H]norepinephrine and [³H]serotonin, respectively.

Caption: Workflow for a synaptosomal uptake assay.

In Vivo Characterization: Behavioral Pharmacology

The in vivo effects of a monoamine reuptake inhibitor are typically assessed through a battery of behavioral assays in animal models. These studies are crucial for understanding the therapeutic potential and abuse liability of a novel compound.

Locomotor Activity

Locomotor activity is a primary measure of the stimulant effects of a compound. Increased locomotor activity is often associated with enhanced dopaminergic and noradrenergic signaling.

Experimental Design:

-

Animals: Mice or rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

-

Drug Administration: Animals are administered various doses of this compound or a vehicle control.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period following drug administration.

-

Analysis: Dose-response curves are generated to determine the stimulant or depressant effects of the compound.

Drug Discrimination

Drug discrimination studies are used to assess the subjective effects of a compound and its similarity to known drugs of abuse.

Experimental Design:

-

Training: Animals (typically rats or pigeons) are trained to discriminate between a known drug (e.g., cocaine or amphetamine) and vehicle. This is usually done in a two-lever operant chamber where pressing one lever is reinforced after drug administration and pressing the other lever is reinforced after vehicle administration.

-

Testing: Once the animals have learned the discrimination, they are tested with various doses of this compound to see which lever they press.

-

Analysis: The percentage of drug-appropriate lever responding is measured. Full generalization to the training drug suggests a similar subjective effect and potential for abuse.

Metabolism and Toxicology

The metabolic fate and toxicological profile of phenylmorpholine derivatives are important considerations for drug development. The metabolism of phenmetrazine, a close analog, has been studied and involves N-oxidation and ring hydroxylation.[9] It is anticipated that this compound would undergo similar metabolic transformations.

Future Studies:

-

Metabolite Identification: In vitro studies using liver microsomes and in vivo studies analyzing urine and plasma samples will be necessary to identify the major metabolites of this compound.

-

Toxicology: A comprehensive toxicological evaluation, including acute and chronic toxicity studies, will be required to assess the safety profile of the compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential to act as monoamine reuptake inhibitors. While direct pharmacological data for the title compound is currently lacking, the information available for structurally related molecules provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path forward for the comprehensive characterization of this compound.

Future research should focus on:

-

Stereoselective Synthesis: The development of efficient synthetic routes to obtain pure stereoisomers of this compound.

-

In Vitro Pharmacology: The systematic determination of the binding affinities (Kᵢ) and functional potencies (IC₅₀) of each stereoisomer at DAT, NET, and SERT.

-

In Vivo Characterization: The evaluation of the behavioral effects, metabolic profile, and toxicological properties of the most promising isomers.

By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its analogs for the treatment of a range of CNS disorders.

References

- 1. In vivo occupancy of the striatal dopamine uptake complex by various inhibitors does not predict their effects on locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 8. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 9. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]

Introduction: The Phenylmorpholine Scaffold - A Privileged Structure in Neuropharmacology

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylmorpholines

Audience: Researchers, scientists, and drug development professionals.

Phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine.[1][2] Historically, this scaffold gained prominence with the development of phenmetrazine (Preludin), a psychostimulant medication introduced in the 1950s as an anorectic for the treatment of obesity.[3] The core of their pharmacological significance lies in their ability to modulate monoaminergic systems. Most compounds in this class act as releasing agents or reuptake inhibitors of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3][4] This versatile mechanism of action has led to the investigation of phenylmorpholine derivatives for a range of central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), obesity, depression, and substance addiction.[1][4] Beyond their direct therapeutic applications, phenylmorpholines also serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

The Architectural Blueprint: Core Scaffold and the Critical Role of Stereochemistry

The phenylmorpholine framework consists of a phenyl group attached to a morpholine ring. The true pharmacological potential of this scaffold is unlocked through an understanding of its three-dimensional structure, or stereochemistry. The spatial arrangement of atoms at the molecule's chiral centers is a determinant factor for its biological activity, influencing everything from receptor binding affinity to metabolic stability.[7][8][9][10]